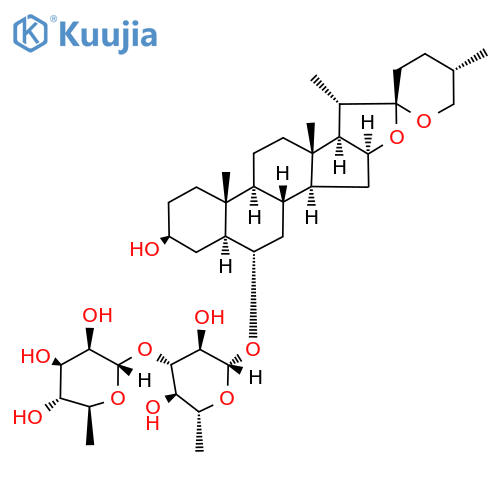Cas no 184686-01-9 (Neochlorogenin 6-O-α-L-rhamnopyranosyl -(1→3)-β-D-quinovopyranoside)

184686-01-9 structure
商品名:Neochlorogenin 6-O-α-L-rhamnopyranosyl
-(1→3)-β-D-quinovopyranoside
Neochlorogenin 6-O-α-L-rhamnopyranosyl -(1→3)-β-D-quinovopyranoside 化学的及び物理的性質
名前と識別子
-
- Neochlorogenin 6-O-??-L-rhamnopyranosyl-(1??3)-??-D-quinovopyranoside
- AKOS040763374
- 184686-01-9
- Neochlorogenin 6-O-α-L-rhamnopyranosyl -(1→3)-β-D-quinovopyranoside
-
- インチ: InChI=1S/C39H64O12/c1-17-7-12-39(46-16-17)18(2)28-27(51-39)15-24-22-14-26(25-13-21(40)8-10-37(25,5)23(22)9-11-38(24,28)6)49-36-33(45)34(30(42)20(4)48-36)50-35-32(44)31(43)29(41)19(3)47-35/h17-36,40-45H,7-16H2,1-6H3/t17-,18-,19-,20+,21-,22+,23-,24-,25+,26-,27-,28-,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+/m0/s1
- InChIKey: XASDQEOMZDFLDT-WIDLZBMUSA-N
- ほほえんだ: CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)OC1
計算された属性
- せいみつぶんしりょう: 724.43977747g/mol
- どういたいしつりょう: 724.43977747g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 12
- 重原子数: 51
- 回転可能化学結合数: 4
- 複雑さ: 1270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 23
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 177Ų
- 疎水性パラメータ計算基準値(XlogP): 3
Neochlorogenin 6-O-α-L-rhamnopyranosyl -(1→3)-β-D-quinovopyranoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6326-5mg |
Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside |
184686-01-9 | 5mg |
¥ 4420 | 2024-07-19 | ||
| TargetMol Chemicals | TN6326-5 mg |
Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside |
184686-01-9 | 98% | 5mg |
¥ 4,420 | 2023-07-10 | |
| TargetMol Chemicals | TN6326-1 mL * 10 mM (in DMSO) |
Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside |
184686-01-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
| TargetMol Chemicals | TN6326-1 ml * 10 mm |
Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside |
184686-01-9 | 1 ml * 10 mm |
¥ 6720 | 2024-07-19 |
Neochlorogenin 6-O-α-L-rhamnopyranosyl -(1→3)-β-D-quinovopyranoside 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
184686-01-9 (Neochlorogenin 6-O-α-L-rhamnopyranosyl -(1→3)-β-D-quinovopyranoside) 関連製品
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 307-59-5(perfluorododecane)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
